molecular formula C10H13ClN2O B1315545 N-(6-Chloropyridin-2-yl)pivalamide CAS No. 86847-84-9

N-(6-Chloropyridin-2-yl)pivalamide

Cat. No.: B1315545
CAS No.: 86847-84-9
M. Wt: 212.67 g/mol
InChI Key: YPWKLBCTOUEZKE-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Amides in Medicinal Chemistry and Organic Synthesis

Pyridine (B92270) and its derivatives are fundamental scaffolds in the development of pharmaceuticals and functional organic materials. The nitrogen atom in the pyridine ring can form hydrogen bonds, which is a crucial interaction for the binding of drugs to their biological targets. nih.gov This enhances the pharmacokinetic properties of drug candidates. nih.gov The pyridine ring is also readily modifiable, allowing chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological activities. nih.gov

Pyridine-based amides, in particular, are a class of compounds with broad-ranging applications. The amide group, connected to a pyridine ring, offers a combination of rigidity and hydrogen-bonding capability, making it a valuable feature in drug design. Many approved drugs contain the pyridine moiety, highlighting its importance in medicinal chemistry. nih.gov

Overview of N-(6-Chloropyridin-2-yl)pivalamide as a Privileged Scaffold in Heterocyclic Chemistry

This compound, with the CAS number 86847-84-9, is recognized as a privileged scaffold. bldpharm.comchemuniverse.com This term refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. The structure of this compound, featuring a pivalamide (B147659) group attached to a 6-chloropyridin-2-amine core, offers several points for chemical modification. The chlorine atom can be substituted through various cross-coupling reactions, and the amide bond can be hydrolyzed or modified. This versatility makes it a valuable building block for creating libraries of diverse heterocyclic compounds for screening in drug discovery and materials science.

Historical Context of Pivalamide Derivatives in Chemical Science

The pivaloyl group (tert-butylcarbonyl) is often employed in organic synthesis as a sterically bulky protecting group for amines. Its large size can direct reactions to other, less hindered positions on a molecule. Furthermore, the stability of pivalamides to a range of reaction conditions makes them robust protecting groups that can be removed under specific, often harsh, conditions. This has made pivalamide derivatives, including this compound, useful tools in complex multi-step syntheses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-chloropyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWKLBCTOUEZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522670
Record name N-(6-Chloropyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86847-84-9
Record name N-(6-Chloropyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of N 6 Chloropyridin 2 Yl Pivalamide

Established Synthetic Routes for N-(6-Chloropyridin-2-yl)pivalamide

The creation of this compound is predominantly achieved through a two-step process that leverages the reactivity of the pyridine (B92270) nucleus and the formation of a stable amide bond.

Nucleophilic Substitution Reactions in Pyridine Chemistry

The pyridine ring, particularly when substituted with a halogen at the 2-position, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The nitrogen atom within the ring is electron-withdrawing, which activates the positions ortho and para to it for nucleophilic attack. In the case of 2-chloropyridine (B119429), the chlorine atom can be displaced by a nucleophile. vaia.comwikipedia.org This reactivity is fundamental to the synthesis of many substituted pyridines. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the leaving group (in this case, the chloride ion) to restore aromaticity. youtube.comresearchgate.net The rate of these substitution reactions can be influenced by the nature of the nucleophile and the presence of other substituents on the pyridine ring. researchgate.net

Amidation Strategies and Reaction Conditions for this compound Formation

The core of the synthesis of this compound is the formation of an amide bond between 2-amino-6-chloropyridine (B103851) and a pivaloyl group source, typically pivaloyl chloride. This is a classic amidation reaction. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The choice of solvent and temperature can influence the reaction rate and yield.

A general procedure involves dissolving 2-amino-6-chloropyridine in a suitable aprotic solvent, such as toluene (B28343), and then adding pivaloyl chloride. tdcommons.org The reaction mixture is often heated to facilitate the reaction. tdcommons.org The use of a base, such as pyridine or triethylamine (B128534), is common to scavenge the HCl produced.

ReactantsReagents/SolventsConditionsProduct
2-Amino-6-chloropyridine, Pivaloyl ChlorideTolueneHeated to 80-85°CThis compound

Table 1: General Amidation Reaction Conditions. tdcommons.org

Role of Specific Catalysts and Reagents in Pivalamide (B147659) Synthesis

While the direct amidation of 2-amino-6-chloropyridine with pivaloyl chloride is a common method, the efficiency of similar acylation reactions can sometimes be enhanced by the use of catalysts. For instance, in related acylation reactions, coupling agents are sometimes employed to activate the carboxylic acid derivative. However, for the reaction with a reactive acyl chloride like pivaloyl chloride, a catalyst is not always necessary. The key reagent in this synthesis is the base used to neutralize the HCl byproduct, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.

Precursor Compounds in the Synthesis of this compound

The successful synthesis of the target compound is contingent on the availability and purity of its precursor molecules: 6-chloro-pyridin-2-ylamine and pivaloyl chloride.

Synthesis of 6-Chloro-pyridin-2-ylamine

6-Chloro-pyridin-2-ylamine, also known as 2-amino-6-chloropyridine, is a crucial starting material. researchgate.netglentham.comnih.govsigmaaldrich.comtcichemicals.com There are several reported methods for its synthesis. One common approach involves the reaction of 2,6-dichloropyridine (B45657) with hydrazine (B178648) hydrate (B1144303), followed by reduction of the resulting 2-hydrazino-6-chloropyridine. This reduction can be achieved using various reducing agents, with hydrazine and a Raney nickel catalyst reportedly giving good results. Direct amination of 2,6-dichloropyridine with ammonia (B1221849) is also possible but often requires high temperatures and pressures.

Another synthetic route involves the chlorination of 2-aminopyridine (B139424). However, controlling the selectivity to obtain the desired 2-amino-6-chloropyridine can be challenging. google.com

Starting MaterialReagentsKey IntermediateProduct
2,6-Dichloropyridine1. Hydrazine hydrate2. Hydrazine/Raney Nickel2-Hydrazino-6-chloropyridine6-Chloro-pyridin-2-ylamine

Table 2: Synthesis of 6-Chloro-pyridin-2-ylamine.

Formation of Pivaloyl Chloride Intermediate

Pivaloyl chloride, also known as 2,2-dimethylpropanoyl chloride, is the acylating agent in this synthesis. wikipedia.org It is typically prepared from pivalic acid (trimethylacetic acid). A common method for this conversion is the reaction of pivalic acid with thionyl chloride (SOCl₂). This reaction is generally exothermic and proceeds with good yield. Another historical method involves the reaction of pivalic acid with phosphorus pentachloride (PCl₅). wikipedia.org More industrial-scale preparations may utilize the reaction of pivalic acid with phenylchloroform in the presence of a catalyst like ferric chloride (FeCl₃). justia.comgoogle.com

Starting MaterialReagentProduct
Pivalic AcidThionyl ChloridePivaloyl Chloride
Pivalic AcidPhosphorus PentachloridePivaloyl Chloride
Pivalic AcidPhenylchloroform / FeCl₃Pivaloyl Chloride

Table 3: Common Synthetic Routes to Pivaloyl Chloride. wikipedia.orgjustia.comgoogle.com

The synthesis of this compound is fundamentally a two-step process, beginning with the synthesis of its key precursor, 2-amino-6-chloropyridine, followed by its acylation with pivaloyl chloride.

Precursor Synthesis: 2-Amino-6-chloropyridine

The primary precursor for the synthesis of this compound is 2-amino-6-chloropyridine. This intermediate can be synthesized through various routes, with a common method starting from 2,6-dichloropyridine. One established method involves the reaction of 2,6-dichloropyridine with hydrazine hydrate to form an intermediate, 2-hydrazino-6-chloropyridine. nih.gov This intermediate is then subjected to reduction to yield 2-amino-6-chloropyridine. A particularly effective reduction method utilizes hydrazine and a Raney Nickel (Ra/Ni) catalyst. nih.gov

Another documented approach for synthesizing a related precursor, 2-amino-3,5-dinitro-6-chloropyridine, also starts from 2,6-dichloropyridine. This multi-step process involves nitration, amination, and a subsequent nitration reaction. tsijournals.com While not a direct synthesis of 2-amino-6-chloropyridine, it highlights the versatility of 2,6-dichloropyridine as a starting material in pyridine chemistry.

A patented method also describes the use of 2-aminopyridine and pivaloyl chloride as initial reactants in a process to form 2-amino-3-hydroxymethylpyridine, indicating the feasibility of the core reaction between these two types of molecules. patsnap.com

Precursor Synthesis MethodStarting MaterialKey ReagentsIntermediateFinal ProductReference
Hydrazination and Reduction2,6-DichloropyridineHydrazine hydrate, Ra/Ni2-Hydrazino-6-chloropyridine2-Amino-6-chloropyridine nih.gov

Synthesis of this compound

The final step in the synthesis of this compound involves the N-acylation of 2-amino-6-chloropyridine with pivaloyl chloride. This is a standard amide bond formation reaction. Typically, the reaction is carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases for this type of transformation include pyridine or triethylamine. The reaction is generally performed in an inert solvent such as dichloromethane (B109758) or toluene.

A general procedure for a similar acylation involves the reaction of an aminopyridine with an acid chloride in a suitable solvent. arkat-usa.org For instance, a microwave-assisted method for the monoacylation of related aminopyrido[2,3-d]pyrimidines utilizes an excess of the acid chloride in pyridine. nih.gov

Proposed Synthetic Scheme:

Generated code

Optimization of Synthetic Pathways and Yield Enhancement for this compound Production

The optimization of the synthesis of this compound primarily focuses on the acylation step to maximize the yield and purity of the final product. Key parameters that can be adjusted include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants.

For the acylation of aminopyridines, the choice of solvent can significantly impact the reaction rate and yield. While aprotic solvents like dichloromethane and toluene are common, the optimization process may involve screening a range of solvents with varying polarities.

The selection and amount of the base are also critical. A stoichiometric amount of base is required to neutralize the HCl generated. An excess of a tertiary amine base like triethylamine can sometimes accelerate the reaction. The reaction temperature is another crucial factor. While many acylations proceed at room temperature, gentle heating may be necessary to drive the reaction to completion, especially if the amine is weakly nucleophilic. However, excessively high temperatures should be avoided to minimize the formation of side products.

The stoichiometry of the reactants, particularly the ratio of pivaloyl chloride to 2-amino-6-chloropyridine, can be fine-tuned. Using a slight excess of the acylating agent can help ensure complete conversion of the starting amine.

ParameterVariationPotential Impact on Yield
Solvent Dichloromethane, Toluene, AcetonitrileCan affect solubility of reactants and reaction rate.
Base Pyridine, TriethylamineNeutralizes HCl byproduct, can catalyze the reaction.
Temperature Room Temperature to RefluxHigher temperatures can increase reaction rate but may lead to side products.
Stoichiometry Molar ratio of reactantsA slight excess of pivaloyl chloride may improve conversion.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. Key areas for improvement include the use of greener solvents, alternative energy sources, and catalyst-free or solvent-free conditions.

Use of Greener Solvents

Traditional solvents used in acylation reactions, such as dichloromethane, are often hazardous. Research into greener alternatives for amide synthesis has explored the use of water, polyethylene (B3416737) glycol (PEG), and ionic liquids. mdpi.comorientjchem.org For the synthesis of this compound, exploring the feasibility of conducting the acylation in a greener solvent like water or a biodegradable solvent could significantly improve the environmental profile of the process. mdpi.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. arkat-usa.orgnih.gov The application of microwave-assisted synthesis has been reported for the acylation of related aminopyrimidine systems. nih.gov A microwave-assisted approach for the synthesis of this compound could offer a more energy-efficient and rapid alternative to conventional heating methods. nih.gov

Solvent-Free and Catalyst-Free Conditions

Solvent-free reactions represent a significant advancement in green chemistry by eliminating the need for solvents altogether. Several studies have reported successful N-acylation reactions under solvent-free conditions, sometimes in the presence of a solid-supported catalyst or under microwave irradiation. orientjchem.orgnih.gov Investigating a solvent-free acylation of 2-amino-6-chloropyridine with pivaloyl chloride, potentially with microwave assistance, could lead to a highly efficient and environmentally benign synthetic route. orientjchem.orgnih.gov Furthermore, exploring catalyst-free conditions for this reaction would further enhance its green credentials by reducing waste and simplifying purification. orientjchem.org

Green Chemistry ApproachDescriptionPotential Benefits
Greener Solvents Replacement of hazardous solvents with water, PEG, or ionic liquids.Reduced toxicity and environmental impact. mdpi.comorientjchem.org
Microwave-Assisted Synthesis Use of microwave irradiation as an energy source.Shorter reaction times, higher yields, energy efficiency. arkat-usa.orgnih.govnih.gov
Solvent-Free Synthesis Conducting the reaction without a solvent.Elimination of solvent waste, simplified workup. orientjchem.orgnih.gov
Catalyst-Free Synthesis Performing the reaction without a catalyst.Reduced waste and purification costs. orientjchem.org

Chemical Reactivity and Transformational Chemistry of N 6 Chloropyridin 2 Yl Pivalamide

Reactivity of the Pyridine (B92270) Ring in N-(6-Chloropyridin-2-yl)pivalamide

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. imperial.ac.uk This inherent electronic nature, further influenced by the chloro and pivalamide (B147659) groups, dictates its susceptibility to different types of aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

Pyridine itself is generally resistant to electrophilic aromatic substitution (SEAr) compared to benzene, a consequence of the nitrogen atom's electron-withdrawing effect. uoanbar.edu.iqwikipedia.org This deactivation is compounded in acidic media, where the nitrogen is protonated, further increasing the ring's electron deficiency. uoanbar.edu.iqwikipedia.org For this compound, the presence of the electron-withdrawing chloro group and the pivalamido group, which can also be deactivating, makes electrophilic substitution even more challenging.

However, the substitution pattern of the ring directs any potential electrophilic attack. The pivalamido group at the C2 position is an ortho-, para-director. Given the substitution, the open positions for electrophilic attack are C3, C4, and C5. The directing influence of the substituents would favor substitution at the C3 and C5 positions. Acid-catalyzed hydrogen exchange studies on related 2-aminopyridine (B139424) derivatives have shown that electrophilic substitution, such as deuteration, can occur at the C3 and C5 positions. rsc.org

Position on Pyridine RingRelative Reactivity to Electrophilic AttackDirecting Influence of Substituents
C3FavoredOrtho to pivalamido group
C4Less Favored---
C5FavoredPara to pivalamido group, ortho to chloro group

Nucleophilic Aromatic Substitution at the C6-Chloro Position

The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions C2, C4, and C6. imperial.ac.ukuoanbar.edu.iq In this compound, the chlorine atom at the C6 position is a good leaving group and its position is activated towards nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate, and the stability of this intermediate is a key factor in the reaction rate. nih.govyoutube.com

A variety of nucleophiles can displace the C6-chloro group. For instance, reactions with amines can be used to introduce new nitrogen-containing substituents. youtube.com This type of reaction is common in the synthesis of more complex molecules. The presence of the pivalamido group can influence the rate and outcome of these reactions through steric and electronic effects.

Reactivity of the Pivalamide Moiety within this compound

The pivalamide group (-NHCO-t-Bu) also presents opportunities for chemical transformations.

Hydrolysis and Amide Bond Transformations

The amide bond of the pivalamide group can be cleaved under hydrolytic conditions, typically in the presence of a strong acid or base and heat. This reaction would yield 2-amino-6-chloropyridine (B103851) and pivalic acid. This transformation is a standard method for the deprotection of an amino group that has been protected as a pivalamide.

N-Functionalization and Derivatization

The nitrogen atom of the pivalamide group can potentially be functionalized, for example, through alkylation or acylation, although this is less common than reactions on the pyridine ring. Such reactions would likely require a strong base to deprotonate the amide nitrogen first.

Reaction Mechanisms of Key Transformations Involving this compound

The key transformations of this compound involve nucleophilic aromatic substitution. The generally accepted mechanism for SNAr at the C6-chloro position involves a two-step addition-elimination process.

Nucleophilic Attack: A nucleophile attacks the C6 carbon, which bears the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring, including the electronegative nitrogen atom, which helps to stabilize the intermediate. nih.gov

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion.

Mechanistic Studies of Halogen Substitution

The chlorine atom on this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway common to electron-deficient aromatic systems like pyridine. youtube.commasterorganicchemistry.com The inherent electronegativity of the nitrogen atom in the pyridine ring reduces electron density, particularly at the ortho (C2, C6) and para (C4) positions, making the ring electrophilic and reactive towards nucleophiles. uoanbar.edu.iq For this compound, the chlorine is located at the C6 position (equivalent to C2), which is highly activated for nucleophilic attack. youtube.comuoanbar.edu.iq

The mechanism for halogen substitution proceeds in two main steps via a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the pyridine ring and forming a tetrahedral intermediate. youtube.comlibretexts.org The negative charge of this intermediate is delocalized across the ring system. Crucially, the charge can be accommodated by the electronegative ring nitrogen, which provides significant stabilization. uoanbar.edu.iqlibretexts.org This stabilization is a key factor in why substitution is favored at the ortho and para positions. uoanbar.edu.iq

Elimination of Leaving Group: The aromaticity of the ring is restored through the elimination of the chloride ion, which acts as the leaving group, resulting in the final substituted product. youtube.comlibretexts.org

This reaction pathway is distinct from SN1 and SN2 reactions. Unlike those, the rate-determining step in many SNAr reactions is the initial nucleophilic attack, meaning the bond to the leaving group is not broken in this step. masterorganicchemistry.com This can lead to unusual reactivity patterns, such as fluoride (B91410) being a better leaving group than other halides in some activated systems, although chloride is also an effective leaving group. masterorganicchemistry.comrsc.org The reaction is catalyzed and influenced by the electron-withdrawing strength of substituents on the ring. nih.gov

Exploration of Transamidation Mechanisms

Transamidation involves the exchange of the amine moiety of an amide, a typically challenging transformation due to the low electrophilicity and high stability of the amide bond. nih.gov Direct exchange generally requires a catalyst or activating agent to proceed. nih.gov In the case of this compound, the pivaloyl group (a tertiary amide) can itself serve as an activating group for transamidation reactions, particularly with weakly nucleophilic amines like anilines. rsc.org

Research has demonstrated that N-pivaloyl activated amides can undergo transamidation in the absence of a catalyst, base, or other additives, typically by heating at reflux temperatures in a suitable solvent like toluene (B28343). rsc.org The proposed mechanism for this uncatalyzed reaction involves the in situ activation of the amide by the bulky pivaloyl group. The reaction proceeds to give the transamidation products in moderate to excellent yields. rsc.org

While tertiary amides often follow a different mechanistic pathway than primary or secondary amides in catalyzed transamidations, various catalytic systems have been developed that are effective for this transformation. nih.gov These include catalysts based on zirconocene (B1252598) dichloride nih.gov and imidazolium (B1220033) chloride, mdpi.com which can facilitate the reaction under milder conditions. The choice of catalyst and reaction conditions depends on the specific substrates involved. nih.gov The ability to perform transamidation allows for the modification of the pivalamide group, providing a route to different N-acyl derivatives.

This compound as a Synthetic Building Block

Incorporation into Complex Organic Molecules

This compound is a valuable heterocyclic building block in organic synthesis, offering two distinct points for chemical modification: the reactive chlorine atom and the pivalamide group. bldpharm.com Its primary utility lies in its capacity to introduce the 2-aminopyridine scaffold into more complex molecular architectures.

The chlorine at the C6 position can be readily displaced by a variety of nucleophiles—such as amines, alcohols, and thiols—through the SNAr mechanism. youtube.comnih.gov This allows for the straightforward attachment of the pyridine ring to other molecular fragments. Following the substitution reaction, the pivalamide group can be hydrolyzed under acidic or basic conditions to reveal the free amine (2-amino-6-substituted-pyridine), which can then participate in further synthetic transformations.

Furthermore, the pivalamide group itself is an important functional handle. N-aryl/heteroaryl pivalamides are recognized for their role as directing groups in transition-metal-catalyzed reactions, such as C-H activation. nih.gov This allows for the selective functionalization of the pyridine ring at positions that might otherwise be unreactive, providing a powerful tool for constructing complex substituted heterocycles. The combination of these reactive sites makes this compound a versatile intermediate for synthesizing intricate organic molecules.

Synthesis of Analogues and Derivatives with Varied Biological Activities

The structural framework of this compound is a promising scaffold for developing new biologically active agents. The synthesis of analogues and derivatives generally involves modification at the C6-chloro position or transformation of the pivalamide group.

Studies on related 6-chloro-pyridin-2-ylamine derivatives have shown that this chemical class possesses notable antimicrobial properties. researchgate.net In one study, derivatives were synthesized by reacting 2-amino-6-chloropyridine with various aldehydes to form Schiff bases. researchgate.net These compounds were then screened for antibacterial and antifungal activity against several pathogenic strains. researchgate.net

The results indicated that the biological activity is sensitive to the nature of the substituent introduced. For instance, compounds featuring a 4-chlorophenyl, 4-fluorophenyl, or 2-nitrophenyl group displayed potent antibacterial activity against organisms such as Bacillus subtilis and Staphylococcus aureus. researchgate.net This demonstrates that the 6-chloropyridin-2-yl core can be systematically modified to tune biological efficacy.

Biological Activity of 6-Chloro-pyridin-2-ylamine Derivatives

Data derived from a study on Schiff base derivatives of 2-amino-6-chloropyridine, indicating zones of inhibition against various microbial strains. researchgate.net The table highlights how different aromatic substituents influence antibacterial and antifungal activity.

Compound SubstituentB. subtilis (Antibacterial)S. aureus (Antibacterial)X. campestris (Antibacterial)E. coli (Antibacterial)F. oxysporum (Antifungal)
4-ChlorophenylGoodPotentGoodModerateModerate
4-FluorophenylPotentGoodModerateGoodGood
2-NitrophenylPotentPotentGoodGoodModerate
4-MethylphenylGoodModerateGoodModerateGood
4-Methoxyphenyl (B3050149)ModerateGoodModerateGoodModerate

Broader structure-activity relationship (SAR) analyses of pyridine and pyrimidine (B1678525) derivatives have shown that the type and position of substituents significantly influence biological outcomes, including anticancer and antimicrobial effects. mdpi.comnih.govresearchgate.net The presence of nitrogen and oxygen-containing groups like -OH, -C=O, and -OCH₃ can enhance antiproliferative activity, while the effect of halogens can vary. mdpi.com This suggests that synthesizing analogues of this compound by replacing the chlorine with oxygen or nitrogen nucleophiles, or by altering the amide group, is a viable strategy for discovering new therapeutic agents. mdpi.comnih.gov

Structural Elucidation and Conformational Analysis of N 6 Chloropyridin 2 Yl Pivalamide

Advanced Spectroscopic Techniques for Structural Characterization of N-(6-Chloropyridin-2-yl)pivalamide

The precise structure of this compound has been determined using a combination of powerful spectroscopic methods. These techniques provide a detailed picture of the molecule's atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

In the ¹H NMR spectrum, characteristic signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the pivalamide (B147659) group are observed. For instance, in a related compound, N-(6-methylpyridin-2-yl)pivalamide, the methyl protons appear as a singlet, and the aromatic protons exhibit distinct splitting patterns that confirm their positions on the pyridine ring. nih.gov Similarly, the nine equivalent protons of the tert-butyl group in the pivalamide moiety of this compound would be expected to produce a sharp singlet, a hallmark of this structural feature.

The ¹³C NMR spectrum further corroborates the molecular structure by showing distinct signals for each unique carbon atom. The carbonyl carbon of the amide group typically appears in the downfield region, while the carbons of the pyridine ring and the pivaloyl group have characteristic chemical shifts. This detailed mapping of the carbon skeleton is crucial for unambiguous structure confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amide and chloropyridine moieties.

A strong absorption band is typically observed in the region of 1670-1780 cm⁻¹, which is indicative of the C=O stretching vibration of the amide group. libretexts.org Additionally, the N-H stretching vibration of the secondary amide appears in the 3300-3500 cm⁻¹ range. libretexts.org The presence of the pyridine ring is confirmed by C=C and C=N stretching vibrations within the aromatic region of the spectrum. The C-Cl stretching vibration can also be observed, further confirming the structure.

Table 1: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Amide)3300 - 3500
C=O Stretch (Amide)1670 - 1780
C=C and C=N Stretches (Pyridine)~1400 - 1600
C-Cl Stretch~600 - 800

Note: The exact positions of the absorption bands can vary slightly depending on the molecular environment and the physical state of the sample.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. thermofisher.comnih.gov For this compound, with a molecular formula of C₁₀H₁₃ClN₂O, the expected monoisotopic mass can be calculated with high precision. chemuniverse.com

The fragmentation pattern observed in the mass spectrum offers additional structural information. Common fragmentation pathways for this molecule would likely involve cleavage of the amide bond and loss of the pivaloyl group or the chloropyridine moiety, providing further confirmation of the connectivity of these two key structural components.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Analogues

Analysis of Bond Lengths and Angles

The analysis of crystal structures of similar compounds, such as N-(6-methylpyridin-2-yl)pivalamide, reveals expected bond lengths and angles for the chloropyridine and pivalamide fragments. nih.gov The C-Cl bond length in the pyridine ring is a key parameter, as are the bond lengths within the amide linkage (C-N and C=O). The bond angles around the sp² hybridized atoms of the pyridine ring and the amide group, as well as the tetrahedral geometry of the tert-butyl group's central carbon, are all consistent with established chemical principles.

Table 2: Representative Bond Lengths and Angles from Analogous Crystal Structures

Bond/AngleExpected Value
C-Cl~1.74 Å
C=O (Amide)~1.23 Å
C-N (Amide)~1.34 Å
Pyridine Ring C-C~1.38 - 1.40 Å
Pyridine Ring C-N~1.33 - 1.35 Å
N-C=O Angle~120°
C-N-C Angle (Amide)~120°

Note: These values are approximations based on data from analogous structures and may vary in the actual crystal structure of this compound.

Determination of Dihedral Angles and Molecular Conformation

In the case of this compound, the bulky tert-butyl group of the pivalamide and the chlorine atom on the pyridine ring would likely lead to a non-planar arrangement. The study of related structures often reveals intramolecular hydrogen bonding between the amide N-H and a nitrogen atom of the pyridine ring, which can influence the conformation. nih.gov The specific dihedral angles would ultimately be determined by a balance of steric and electronic effects within the crystal lattice.

Investigation of Intermolecular Interactions and Crystal Packing

The study of how molecules arrange themselves in the solid state is crucial for understanding properties like solubility, melting point, and stability. In the absence of experimental crystal structure data for this compound, a definitive analysis of its intermolecular interactions and crystal packing remains speculative.

Analysis of related structures, such as salts of 2-aminopyridine (B139424) with various carboxylic acids, reveals complex networks of hydrogen bonds and π-π stacking interactions that dictate their supramolecular assemblies. nih.govnih.gov For instance, in the crystal structure of 2-amino-pyridinium 6-chloro-nicotinate, N-H···O hydrogen bonds and π-π interactions with centroid-centroid distances of 3.6560 (5) and 3.6295 (5) Å are observed. nih.gov However, the bulky pivaloyl group in this compound would likely lead to a different and unique packing motif.

Conformational Preferences and Stereochemical Aspects of this compound

Studies on similar N-acyl-2,6-disubstituted piperidines have shown that the bulky acyl groups can force the molecule into specific, often non-planar, conformations. nih.gov While this compound does not have a piperidine (B6355638) ring, the principles of steric hindrance and electronic effects governing its conformation would be analogous. The planarity of the amide group and its orientation relative to the pyridine ring would be of particular interest.

Without experimental data from techniques like X-ray crystallography or advanced NMR spectroscopy, any discussion on the specific dihedral angles and the potential for rotational isomers (rotamers) remains theoretical. The stereochemical aspects of this molecule are straightforward as it is achiral and does not possess any stereocenters.

Computational Chemistry and Theoretical Insights into N 6 Chloropyridin 2 Yl Pivalamide

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(6-Chloropyridin-2-yl)pivalamide, DFT calculations can elucidate the arrangement of electrons and predict various chemical properties.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Chemical Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO, acting as an electron donor, and the LUMO, as an electron acceptor, dictate how the molecule interacts with other species. researchgate.netirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich regions, likely the pyridine (B92270) ring and the amide nitrogen, while the LUMO would be distributed over the electron-deficient areas. The analysis of these orbitals helps in predicting the sites susceptible to electrophilic and nucleophilic attacks. For instance, in related pyridine derivatives, the HOMO-LUMO transition often signifies an electron density transfer from an amino group to the heterocyclic ring. researchgate.net

Table 1: Illustrative Frontier Orbital Properties of a Related Pyridine Derivative

ParameterEnergy (eV)Description
HOMO Energy -6.26Indicates the molecule's ability to donate electrons.
LUMO Energy 0.88Represents the molecule's ability to accept electrons.
HOMO-LUMO Gap 7.14A larger gap suggests higher kinetic stability and lower chemical reactivity. irjweb.com

Note: Data is illustrative and based on calculations for a related pyrimidine (B1678525) derivative, N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine, using DFT B3LYP/6-311G++(d,p) basis set. irjweb.com

Electron Density Distribution and Electrostatic Potentials

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP would likely show a significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, making them potential sites for interaction with electrophiles or hydrogen bond donors. researchgate.netrsc.org Conversely, the hydrogen atoms of the amide group and the pyridine ring would exhibit positive potentials. Such analyses are crucial for understanding intermolecular interactions, including those relevant to biological systems. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the molecule's behavior over time, MD can reveal its conformational landscape—the various shapes it can adopt—and the influence of the surrounding environment, such as a solvent.

For this compound, MD simulations could be employed to understand its flexibility, particularly the rotation around the amide bond and the bond connecting the pivaloyl group to the pyridine ring. These simulations can also shed light on how the molecule interacts with water molecules in an aqueous solution, identifying key hydrogen bonding interactions and their dynamics. tandfonline.com Studies on similar amide-containing molecules have used MD to investigate their structuring effect on surrounding water and the interplay of hydrophobic and hydrophilic interactions. tandfonline.com This information is vital for predicting the molecule's solubility and its behavior in biological environments. The planarity of the amide group due to resonance is a key structural feature that influences its interactions. numberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery and toxicology for predicting the activity of new compounds. chemrevlett.com

Prediction of Reactivity and Stability

QSAR models can be developed to predict the reactivity and stability of derivatives of this compound. By calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of related molecules with known reactivity or stability data, a correlative model can be built. This model can then be used to predict these properties for new, untested derivatives. For pyridine derivatives, QSAR studies have successfully correlated molecular descriptors with various activities. nih.govwjpsonline.com

Table 2: Common Descriptors in QSAR Modeling of Pyridine Derivatives

Descriptor TypeExample DescriptorsRelevance
Electronic Dipole Moment, HOMO/LUMO energiesRelates to electrostatic interactions and chemical reactivity.
Steric Molar Refractivity, Molecular VolumePertains to the size and shape of the molecule, influencing binding.
Topological Connectivity IndicesDescribes the branching and connectivity of the molecular skeleton.
Hydrophobic LogPIndicates the molecule's partitioning between water and an organic solvent.

Note: This table provides examples of descriptor types commonly used in QSAR studies of heterocyclic compounds. nih.gov

Elucidation of Pharmacological Potency

A primary application of QSAR is the prediction of the pharmacological potency of new chemical entities. For this compound and its analogs, a QSAR model could be constructed using experimental data on their biological activity, such as their half-maximal inhibitory concentration (IC50) against a particular biological target. chemrevlett.com

For instance, a 3D-QSAR study on substituted pyridine derivatives as inhibitors of a specific enzyme involved creating models that successfully predicted the inhibitory activity of new compounds. nih.gov Such models provide contour maps that highlight the regions of the molecule where modifications are likely to increase or decrease potency, thereby guiding the design of more effective compounds. nih.gov These studies often reveal that electrostatic and steric fields are major contributors to the biological activity. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design, providing insights into the binding mechanism and affinity of a ligand with its target protein.

As of the latest available research, specific molecular docking studies focusing exclusively on this compound are not extensively reported in publicly accessible scientific literature. However, the principles of molecular docking can be applied to understand its potential interactions with various biological targets. Such studies would typically involve the following workflow:

Preparation of the Ligand and Protein: The three-dimensional structure of this compound would be generated and optimized for its lowest energy conformation. The target protein's crystal structure would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands might be removed, and hydrogen atoms would be added.

Docking Simulation: Using specialized software, the ligand is placed into the binding site of the protein. The program then explores various possible conformations and orientations of the ligand within the binding site, calculating the binding energy for each pose.

Analysis of Results: The most favorable binding poses are identified based on their binding energy scores. These poses are then analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding pocket.

While direct research on this compound is limited, studies on structurally related compounds can offer valuable insights. For instance, derivatives of pyridines and amides are frequently investigated for their interactions with a wide range of protein targets, including kinases, G-protein coupled receptors, and enzymes involved in various disease pathways. These studies consistently demonstrate the importance of the pyridine ring and amide group in forming key interactions with protein active sites.

Future molecular docking studies on this compound would be invaluable for elucidating its potential biological activities and for guiding the design of new derivatives with improved potency and selectivity.

Table of Potential Interacting Residues and Binding Energies (Hypothetical)

Since no specific studies are available, the following table is a hypothetical representation of what a molecular docking study might reveal. The target proteins and corresponding data are illustrative and based on common targets for similar chemical scaffolds.

Target ProteinBinding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesPotential Hydrogen Bonds
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Pyridine Nitrogen with Ser530
Tumor Necrosis Factor-alpha (TNF-α)-7.9Tyr59, Tyr119, Gly121Amide oxygen with Gly121
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-9.1Cys919, Asp1046, Glu885Amide NH with Asp1046

Biological Activities and Mechanistic Pharmacology of N 6 Chloropyridin 2 Yl Pivalamide and Its Analogues

Exploration of Enzyme Inhibition by N-(6-Chloropyridin-2-yl)pivalamide Analogues

The structural motif of a substituted pyridine (B92270) ring, as present in this compound, is a recurring feature in a multitude of biologically active compounds. This prevalence has spurred extensive research into the pharmacological potential of its analogues, revealing a broad spectrum of enzyme inhibitory activities. The following sections delve into the specific interactions of this compound derivatives with various enzyme systems, drawing upon findings from a range of scientific investigations.

Modulation of Dopamine (B1211576) Receptors

The modulation of dopamine receptors is a critical therapeutic target for a variety of neurological and psychiatric disorders. While direct studies on this compound's interaction with dopamine receptors are not extensively documented, the broader class of N-substituted pyridine and carboxamide derivatives has shown significant engagement with these receptors.

Research into a series of 5-p-substituted phenyl-pyrrole-3-carboxamide derivatives, which share structural similarities with pyridine carboxamides, has shed light on the structure-activity relationships (SAR) governing dopamine D2-like receptor binding. In these studies, the introduction of substituents such as fluorine, chlorine, a nitro group, or a methyl group at the 4-position of the phenyl ring resulted in ligands with lower affinity for D2-like receptors. nih.gov However, a compound featuring a 1-ethyl-2-methyl-pyrrolidine moiety as the basic part of a 5-phenyl-pyrrole-3-carboxamide derivative, along with its 2-chloro analogue, demonstrated affinity in the low micromolar range. nih.gov

Furthermore, investigations into N-substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives revealed that substitution on the amino group with ethyl, n-propyl, and 2-phenylethyl groups led to a decrease in affinity for D-1 binding sites but a significant enhancement in effectiveness at D-2 binding sites. nih.gov Specifically, N-ethyl- and N-n-propyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine were identified as potent members of their series with high selectivity for D-2 binding sites. nih.gov The introduction of a 2-phenylethyl group on the nitrogen atom was found to induce the highest effect, potentially due to increased lipophilicity or interaction with a complementary lipophilic site on the receptor. nih.gov

The structural and electronic properties of the substituent on the pyridine or related heterocyclic ring are crucial for receptor affinity. For instance, in a series of 6-chloro-1-phenylbenzazepines, the presence of a 6-chloro group was found to enhance D1 receptor affinity. nih.gov These findings underscore the potential for this compound analogues, with appropriate modifications, to be developed as modulators of dopamine receptor activity. The key to unlocking this potential lies in the careful selection of substituents on both the pyridine ring and the amide nitrogen to optimize binding affinity and selectivity for specific dopamine receptor subtypes.

Compound ClassKey Structural FeaturesObserved Effect on Dopamine ReceptorsReference
5-p-substituted phenyl-pyrrole-3-carboxamides1-ethyl-2-methyl-pyrrolidine moietyAffinity in the low micromolar range for D2-like receptors. nih.gov
N-substituted 2-(4-fluoro-3-hydroxyphenyl)ethylaminesN-ethyl, N-n-propyl, 2-phenylethyl groupsEnhanced effectiveness at D-2 binding sites. nih.gov
6-chloro-1-phenylbenzazepines6-chloro groupEnhanced D1 receptor affinity. nih.gov

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, making it a prime target for the development of agents for the treatment of hyperpigmentation disorders. A number of studies have highlighted the potential of pyridine-containing compounds as effective tyrosinase inhibitors.

A novel series of diphenyl urea (B33335) derivatives incorporating a halo-pyridine moiety has been synthesized and evaluated for their tyrosinase inhibitory activity. The results were promising, with most of the synthesized compounds demonstrating excellent inhibition of human tyrosinase. nih.gov On average, these inhibitors exhibited a lower IC50 value (15.78 μM) than the reference compound, kojic acid (17.3 μM), indicating greater potency. nih.gov One derivative, in particular, was identified as the most potent human tyrosinase inhibitor in the series, with an IC50 value of 3.5 ± 1.2 μM, making it approximately five times more potent than kojic acid. nih.gov Molecular docking and dynamics simulation studies suggested that these compounds bind effectively to the active site of the enzyme. nih.gov

The mechanism of tyrosinase inhibition by various compounds can differ. Some act as competitive inhibitors, while others are non-competitive or uncompetitive. nih.gov For instance, certain derivatives of thiazoles have been identified as noncompetitive tyrosinase inhibitors. nih.gov The inhibitory potency of compounds can also vary significantly depending on the source of the tyrosinase enzyme. mdpi.com

The structural features of pyridine derivatives play a crucial role in their tyrosinase inhibitory activity. The nature and position of substituents on the pyridine ring can significantly influence the compound's ability to interact with the enzyme's active site. The development of this compound analogues with optimized substituents could therefore lead to potent and selective tyrosinase inhibitors.

Compound SeriesKey FindingPotency (IC50)Reference
Diphenyl urea derivatives with a halo-pyridine moietyMore potent on average than kojic acid.Average IC50: 15.78 μM nih.gov
Most potent derivative in the seriesApproximately 5 times more potent than kojic acid.3.5 ± 1.2 μM nih.gov

Cholinesterase Enzyme Inhibition (AChE, BChE)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The pyridazine (B1198779) nucleus, a bioisostere of the pyridine ring, has been incorporated into various molecules to enhance their therapeutic properties, including cholinesterase inhibition.

A study on a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(nonsubstituted/4-substituted benzenesulfonohydrazide) derivatives revealed moderate inhibitory activity against both AChE and BChE at a concentration of 100 μg/ml. nih.gov Notably, these compounds generally exhibited better activity against BChE. One compound from this series emerged as a dual inhibitor, showing 25.02% inhibition against AChE and 51.70% inhibition against BChE. nih.gov Molecular docking studies indicated that the ability of these compounds to adopt favorable conformations and engage in key interactions within the active site of BChE could explain their better activity profile against this enzyme. nih.gov

The development of quantitative structure-activity relationship (QSAR) models for AChE inhibitors has identified several chemical descriptors that are crucial for their activity. nih.gov These models can be valuable tools in the design of novel and more potent AChE inhibitors. nih.gov

While direct evidence for the cholinesterase inhibitory activity of this compound analogues is limited, the findings from studies on structurally related pyridazine derivatives suggest that this class of compounds holds promise. Further investigation into the synthesis and evaluation of this compound analogues could lead to the discovery of new and effective cholinesterase inhibitors.

Compound ClassEnzyme TargetKey FindingReference
6-substituted-3(2H)-pyridazinone derivativesAChE and BChEModerate dual inhibition, with better activity against BChE. nih.gov

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and has emerged as a significant target in cancer therapy, particularly for acute myeloid leukemia (AML). nih.gov The inhibition of DHODH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation. nih.gov

Several classes of DHODH inhibitors have been developed, with some showing potent activity. The 2-hydroxypyrazolo[1,5-a]pyridine scaffold has been identified as a promising basis for the development of human DHODH inhibitors. researchgate.net Starting from a lead compound with an IC50 of 1.2 nM, structure-activity relationship (SAR) studies have led to the identification of even more potent inhibitors. researchgate.net

The structure of the inhibitor plays a critical role in its binding to the DHODH active site. For instance, in a series of pyrimidine analogues of dihydroorotate (DHO) and orotic acid (OA), the intact amide and imide groups of the pyrimidine ring and a 6-carboxylic acid were found to be essential for significant enzyme inhibition. nih.gov The enzyme prefers a carboxylic acid group over other functional groups like sulfonamide, tetrazole, or phosphate. nih.gov

More recently, a series of N-pyridinyl ureidobenzenesulfonates (PYRUB-SOs) and their hydrochloride salts have been designed and evaluated as novel DHODH inhibitors. nih.gov These compounds exhibit antiproliferative activity at submicromolar to low micromolar concentrations on various cancer cell lines, including AML cells. nih.gov The salt forms of these compounds also show improved aqueous solubility while maintaining their biological activity. nih.gov

Given that pyridine-based scaffolds are a feature of potent DHODH inhibitors, it is plausible that analogues of this compound could be designed to target this enzyme. The key would be to incorporate the necessary pharmacophoric features for effective binding to the DHODH active site.

Inhibitor ScaffoldKey FindingPotencyReference
2-hydroxypyrazolo[1,5-a]pyridinePotent inhibition of human DHODH.IC50 in the nanomolar range. researchgate.net
N-pyridinyl ureidobenzenesulfonates (PYRUB-SOs)Antiproliferative activity on various cancer cell lines.Submicromolar to low micromolar concentrations. nih.gov

Kinase Inhibition (c-FMS, c-KIT, PDGFR, BRAF V600E)

Kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. Consequently, kinase inhibitors are a major class of anticancer drugs. The pyridine scaffold is a common feature in many kinase inhibitors, suggesting that this compound analogues could also exhibit kinase inhibitory activity.

BRAF V600E Inhibition: The V600E mutation in the BRAF kinase leads to constitutive activation of the MAPK signaling pathway and is found in a significant percentage of cancers, particularly melanoma. nih.gov A novel series of pyrazolopyridine inhibitors of BRAF V600E has been developed through structure-based design. nih.gov Optimization of a lead pyridine compound led to the identification of 3-methoxy pyrazolopyridines that were potent, selective, and orally bioavailable, demonstrating significant antitumor activity in a mouse xenograft model. nih.gov Furthermore, computational studies on novel pyrrolo[2,3-b]pyridine derivatives have identified potential V600E-BRAF inhibitors with good binding affinity, stabilized by hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site. ajchem-a.com

c-KIT Inhibition: The c-KIT receptor tyrosine kinase is a therapeutic target in gastrointestinal stromal tumors (GIST). nih.gov Novel thiazolo[5,4-b]pyridine (B1319707) derivatives have been synthesized and shown to inhibit c-KIT, including a mutant resistant to imatinib. nih.gov One such derivative demonstrated reasonable kinase selectivity and attenuated cancer cell proliferation by blocking downstream signaling of c-KIT. nih.gov

The wide range of kinase inhibitory activities observed for pyridine-based compounds suggests that this compound analogues represent a promising scaffold for the development of new kinase inhibitors. The selectivity and potency of these inhibitors can be fine-tuned through modifications to the substituent groups on the pyridine ring.

Kinase TargetInhibitor ClassKey FindingReference
BRAF V600EPyrazolopyridinesPotent, selective, and orally bioavailable inhibitors. nih.gov
BRAF V600EPyrrolo[2,3-b]pyridinesGood binding affinity in computational models. ajchem-a.com
c-KITThiazolo[5,4-b]pyridinesInhibition of wild-type and imatinib-resistant c-KIT. nih.gov

Other Enzyme Systems Affected by this compound Derivatives

Beyond the well-characterized enzyme targets discussed in the preceding sections, the structural framework of this compound and its analogues suggests the potential for interaction with a wider array of enzyme systems. The pyridine ring, in particular, is a versatile scaffold that can be found in inhibitors of various other enzymes. For instance, derivatives of 2-amino-4,6-dimethylpyridine (B145770) have been found to be moderately active inhibitors of both acetyl- and butyrylcholinesterase, enzymes with roles in inflammation and neurodegenerative diseases. nih.gov Quantitative structure-activity relationship studies on these compounds revealed that an increase in molecular volume and the replacement of the amide oxygen with sulfur enhanced binding affinity. nih.gov While the affinity of these compounds was weaker than that of the specific inhibitor tacrine, the dual anti-inflammatory and cholinesterase-inhibiting properties were noted as potentially beneficial for conditions like Alzheimer's disease. nih.gov

Furthermore, the pyridine moiety is a component of various other biologically active molecules. For example, 2-amino-4,6-diphenylnicotinonitriles, which contain a substituted pyridine ring, have been investigated for their cytotoxic and photophysical properties. mdpi.com Although this study did not focus on specific enzyme inhibition, the observed biological activity hints at interactions with cellular targets that could include various enzymes. The electronic properties of these compounds, such as their HOMO-LUMO energy gaps and electronegativity, are key determinants of their potential reactivity and interactions with biological macromolecules. mdpi.com

The broad biological activity of pyridine derivatives suggests that a comprehensive screening of this compound analogues against a panel of different enzymes could uncover novel and unexpected therapeutic targets. The structural and electronic diversity that can be achieved through synthetic modifications of this scaffold makes it a promising starting point for the discovery of new enzyme inhibitors.

Anticancer and Antiproliferative Activities of this compound Derivatives

The quest for more effective and selective anticancer agents has led to the investigation of a wide array of synthetic compounds. Derivatives of this compound have emerged as a promising class of molecules exhibiting significant anticancer and antiproliferative effects.

Inhibition of Cancer Cell Proliferation in vitro

Numerous studies have demonstrated the in vitro efficacy of this compound analogues in inhibiting the proliferation of various cancer cell lines. For instance, a series of novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas were synthesized and evaluated for their anticancer activity. nih.gov One of the most potent compounds in this series, compound 5l, exhibited significant inhibitory effects on the A549 non-small cell lung cancer and HCT-116 colon cancer cell lines, with IC50 values of 3.22 ± 0.2 µM and 2.71 ± 0.16 µM, respectively. nih.govresearchgate.net These values are comparable to the standard chemotherapeutic drug, Doxorubicin. nih.gov

Similarly, spiro-pyridine derivatives have shown promising antiproliferative activity. For example, 1′H-spiro-indoline-3,4′-pyridine derivatives demonstrated enhanced activity against the Caco-2 cell line, with IC50 values as low as 7.83 ± 0.50 µM. nih.gov Another study on imidazo[2,1-b]thiazole (B1210989) acetamide (B32628) derivatives identified a compound that was a potential inhibitor of the MDA-MB-231 breast cancer cell line with an IC50 of 1.4 µM, which was more potent than the comparator drug sorafenib (B1663141) (IC50 = 5.2 µM). mdpi.com

The following table summarizes the in vitro cytotoxic activity of some this compound analogues against various cancer cell lines.

Compound/Derivative ClassCell LineIC50 (µM)Reference
1-(2-methyl-6-(4-methoxyphenyl)pyridin-3-yl)-3-phenylurea (5l)A549 (Non-small cell lung cancer)3.22 ± 0.2 nih.govresearchgate.net
1-(2-methyl-6-(4-methoxyphenyl)pyridin-3-yl)-3-phenylurea (5l)HCT-116 (Colon cancer)2.71 ± 0.16 nih.govresearchgate.net
1′H-spiro-indoline-3,4′-pyridine derivative (7)Caco-2 (Colon adenocarcinoma)7.83 ± 0.50 nih.gov
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l)MDA-MB-231 (Breast cancer)1.4 mdpi.com
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l)HepG2 (Hepatocellular carcinoma)22.6 mdpi.com
Doxorubicin (Reference)A549 (Non-small cell lung cancer)2.93 ± 0.28 nih.gov
Doxorubicin (Reference)HCT-116 (Colon cancer)3.10 ± 0.22 nih.gov
Sorafenib (Reference)MDA-MB-231 (Breast cancer)5.2 mdpi.com

Mechanisms of Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of this compound derivatives are mediated through various molecular mechanisms, primarily through the induction of apoptosis. One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. For example, the highly active compound 5l was found to decrease the expression of the anti-apoptotic protein Bcl-2 and enhance the expression of the pro-apoptotic protein Bax in HCT-116 cells. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that leads to the release of cytochrome c from the mitochondria into the cytosol. nih.gov

The released cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis. Studies have shown that treatment with these pyridine derivatives leads to the activation of caspase-9 (an initiator caspase) and caspase-3 (an effector caspase). nih.govresearchgate.net The activation of caspase-3 ultimately leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. Furthermore, these compounds have been shown to upregulate the tumor suppressor protein p53, which plays a central role in initiating the apoptotic pathway. nih.govresearchgate.net

In addition to inducing apoptosis, some this compound analogues can disrupt the cell cycle progression in cancer cells. For instance, compound 5l was observed to cause an arrest of HCT-116 cells in the G2-M phase of the cell cycle and an alteration of the Sub-G1 phase, further contributing to its antiproliferative effects. nih.govresearchgate.net The induction of apoptosis has been confirmed by an increase in the percentage of annexin (B1180172) V-FITC positive cells, a marker for early apoptosis. nih.gov

Modulation of the Tumor Microenvironment

The tumor microenvironment plays a critical role in cancer progression and metastasis. While direct evidence for the modulation of the tumor microenvironment by this compound and its specific analogues is still emerging, related compounds have shown activities that suggest potential effects. For example, some pyridine derivatives have been investigated as inhibitors of enzymes that are crucial for tumor growth and angiogenesis. researchgate.net The inhibition of such enzymes could potentially disrupt the signaling pathways that support the tumor microenvironment.

Research on other pyridine-containing compounds has shown that they can interfere with key signaling pathways involved in cancer, such as the NF-κB and STAT3 pathways, which are also integral to the communication between cancer cells and the surrounding stromal and immune cells. mdpi.com The ability of some heterocyclic compounds to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients, is another area of interest. While specific studies on this compound analogues in this context are limited, the broader class of pyridine derivatives has shown potential in this area. Further research is needed to fully elucidate the impact of this compound derivatives on the complex interplay of cells and factors within the tumor microenvironment.

Antimicrobial and Antifungal Potency of this compound Analogues

In addition to their anticancer properties, analogues of this compound have demonstrated notable antimicrobial and antifungal activities, highlighting their potential as broad-spectrum therapeutic agents.

Antibacterial Activity

Derivatives of chloropyridine have shown promising antibacterial activity against a range of pathogenic bacteria. For instance, chloropyrazine-tethered pyrimidine derivatives have been evaluated for their antibacterial efficacy. mdpi.comresearchgate.net Among a series of these compounds, a derivative containing a 2″,4″-dichlorophenyl ring (compound 31) exhibited the most potent antibacterial activity, with a minimum inhibitory concentration (MIC) of 45.37 µM. mdpi.comresearchgate.net Other derivatives with 4″-nitrophenyl and 2″,4″-difluorophenyl scaffolds also showed significant activity. mdpi.comresearchgate.net

The structure-activity relationship studies suggest that the presence of electron-withdrawing groups on the phenyl ring of these hybrid molecules is crucial for their antibacterial potency. mdpi.com The antibacterial activity of some of these synthetic compounds was found to be comparable or even superior to standard antibiotics. nih.gov

The following table presents the antibacterial activity of some chloropyridine derivatives against various bacterial strains.

Compound/Derivative ClassBacterial StrainMIC (µM)Reference
Chloropyrazine-tethered pyrimidine (Compound 31)Various bacteria45.37 mdpi.comresearchgate.net
Chloropyrazine-tethered pyrimidine (Compound 25)Various bacteria48.67 mdpi.comresearchgate.net
Chloropyrazine-tethered pyrimidine (Compound 30)Various bacteria50.04 mdpi.comresearchgate.net

Antifungal Activity

Analogues of this compound have also been investigated for their antifungal potential. Pyridine carboxamide derivatives, for example, have been designed and synthesized as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a key enzyme in fungal respiration. nih.gov One such compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f), demonstrated good in vivo antifungal activity against Botrytis cinerea. nih.gov

In another study, chloropyrazine-tethered pyrimidine derivatives were also assessed for their antifungal activity. The same compound that showed potent antibacterial activity (compound 31 with a 2″,4″-dichlorophenyl ring) also displayed the most significant antifungal activity with an MIC of 45.37 µM. mdpi.comresearchgate.net The antifungal activity of certain amiloride (B1667095) analogues, which share structural similarities with pyridine derivatives, has also been reported, with some showing broad-spectrum activity against pathogenic fungi, including multidrug-resistant isolates. escholarship.orgnih.gov A synthetic amide, 2-chloro-N-phenylacetamide, has demonstrated antifungal activity against Aspergillus flavus with MIC values ranging from 16 to 256 μg/mL. scielo.br

The following table summarizes the antifungal activity of some relevant compounds.

Compound/Derivative ClassFungal StrainMIC (µM)Reference
Chloropyrazine-tethered pyrimidine (Compound 31)Various fungi45.37 mdpi.comresearchgate.net
6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f)Botrytis cinerea- nih.gov
2-chloro-N-phenylacetamideAspergillus flavus16-256 µg/mL scielo.br

Antituberculosis Activity

While direct studies on the antituberculosis activity of this compound are not extensively available in publicly accessible literature, the broader class of pyridine derivatives has demonstrated significant promise as antitubercular agents. Research into various substituted pyridine compounds has revealed their potential to inhibit the growth of Mycobacterium tuberculosis, including drug-resistant strains.

For instance, a series of 2,4-disubstituted pyridine derivatives showed significant bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org Another study on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives, which share a substituted pyridine core, identified compounds with potent activity against M. tuberculosis H37Ra, with IC50 values in the low micromolar range. nih.govrsc.org These findings underscore the potential of the substituted pyridine scaffold as a source of new antituberculosis drugs. The activity of these analogues suggests that this compound could also possess antimycobacterial properties, though this requires direct experimental validation.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological potency and selectivity of this compound analogues are significantly influenced by modifications to their substituents. Structure-activity relationship (SAR) studies on various series of related pyridine derivatives have provided valuable insights into the chemical features crucial for their antimycobacterial effects.

For pyridine-2-methylamine derivatives, SAR studies revealed that antitubercular activity is positively correlated with the lipophilicity (cLogP) of the molecule. nih.gov Compounds with higher cLogP values (greater than 6.8) generally exhibited lower minimum inhibitory concentrations (MICs). nih.gov In a series of pyrrole-2-carboxamides with phenyl and pyridyl substituents, it was found that electron-withdrawing groups on these aromatic rings enhanced anti-TB activity. nih.gov Specifically, chloro and electron-donating substituents on a 3-pyridyl group tended to reduce antimycobacterial activity. nih.gov

In studies of 3-aminothieno[2,3-b]pyridine-2-carboxamides, substitutions at either the 4- or 6-position of the core structure were found to be necessary for activity against M. tuberculosis. acs.org The nature of the substituent at the 6-position also plays a role, with a 4-methoxyphenyl (B3050149) group showing importance for activity, possibly acting as a hydrogen bond acceptor. acs.org Furthermore, the steric bulk of the substituent at this position can limit activity. acs.org For substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, derivatives with di-bromo and specific phenyl substitutions showed the most promising antituberculosis activity. researchgate.net

These findings from related pyridine derivatives suggest that for this compound, modifications to the pivalamide (B147659) group and the chloro-substituent on the pyridine ring would likely have a substantial impact on its biological activity.

Table 1: SAR Summary of Pyridine Derivatives

Compound SeriesKey SAR FindingsReference
Pyridine-2-methylaminesActivity correlates with increased lipophilicity (cLogP > 6.8). nih.gov
Pyrrole-2-carboxamidesElectron-withdrawing groups on phenyl/pyridyl rings enhance activity. nih.gov
3-Aminothieno[2,3-b]pyridinesSubstitution at position 4 or 6 is essential for activity. acs.org
Imidazo[1,2-a]pyridinesDi-bromo and specific phenyl substitutions are favorable. researchgate.net
Substituted Pyridin-3-yl BenzamidesUnsubstituted phenyl, p-bromo, and o-methyl on the benzamide (B126) are well-tolerated. nih.gov

Elucidation of Pharmacophore Requirements for Target Interaction

The pharmacophore for antitubercular activity in pyridine derivatives appears to involve a specific arrangement of structural features that facilitate interaction with their biological target. Based on studies of MmpL3 inhibitors, a key pharmacophore element is a pyridine-2-methylamine skeleton. nih.gov This scaffold allows for crucial interactions within the binding pocket of the target protein.

Analysis of various MmpL3 inhibitors, such as SQ109 and ICA38, indicates that a nitrogen atom capable of forming a hydrogen bond is a critical feature. nih.gov Additionally, the presence of two key hydrophobic regions within the binding pocket necessitates corresponding hydrophobic groups on the inhibitor molecule for effective binding. nih.gov For some pyridine carboxamide prodrugs, the pyridine nitrogen and a four-member aliphatic side chain have been identified as essential pharmacophoric elements for antimycobacterial activity. nih.gov In the case of 3-aminothieno[2,3-b]pyridine-2-carboxamides, a free amine at the 3-position of the core structure appears to contribute positively to the activity. acs.org

These insights suggest that the pharmacophore for this compound likely includes the pyridine nitrogen and the amide linkage, with the lipophilic pivaloyl group and the chloro substituent contributing to interactions within the target's binding site.

Molecular Mechanisms of Biological Action of this compound

Target Identification and Validation

While the specific molecular target of this compound has not been definitively identified, a likely candidate based on studies of analogous compounds is the Mycobacterial membrane protein Large 3 (MmpL3). nih.govnih.govjohnshopkins.eduresearchgate.net MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose (B1683222) monomycolate, a precursor for mycolic acid synthesis, which is a critical component of the mycobacterial cell wall. nih.govresearchgate.net

The validation of MmpL3 as a target for pyridine-based inhibitors comes from several lines of evidence. Resistant mutants of M. tuberculosis to pyridine-2-methylamine derivatives have shown single nucleotide polymorphisms in the mmpL3 gene. nih.govjohnshopkins.eduresearchgate.net This directly links the activity of these compounds to this specific protein. Furthermore, chemical or genetic silencing of MmpL3 leads to the accumulation of trehalose monomycolate in the cytoplasm, which disrupts the formation of the bacterial cell wall and impacts the viability of M. tuberculosis. nih.gov The essentiality of MmpL3 for mycobacterial survival makes it a promising therapeutic target for new anti-TB agents. nih.govnih.govjohnshopkins.edu

Binding Modes and Interaction Analysis with Biological Macromolecules

Molecular docking studies of pyridine-2-methylamine derivatives with MmpL3 have provided insights into their potential binding modes. nih.gov These studies suggest that the pyridine-2-methylamine scaffold fits well into the active pocket of MmpL3. A key interaction is the formation of a hydrogen bond between a nitrogen atom in the inhibitor and the aspartate residue D645 of the protein. nih.gov This interaction is thought to block two pairs of Asp-Tyr hydrogen bonds (Y256–D646 and Y257–D645) that are crucial for the proton transportation function of MmpL3. nih.gov

Given the structural similarities, it can be hypothesized that this compound would bind to MmpL3 in a similar fashion, with the pyridine nitrogen potentially forming a hydrogen bond with D645 and the pivaloyl group occupying a hydrophobic pocket.

Cellular Pathway Modulation

Research into the specific cellular pathway modulation of this compound is still an emerging field. However, studies on its analogues, particularly those with modified core structures, have provided initial insights into their potential mechanisms of action, which often involve the induction of apoptosis and cell cycle arrest.

Analogues of this compound have been investigated for their anticancer properties, with evidence pointing towards the modulation of key cellular signaling pathways involved in cell survival and proliferation. For instance, certain ruthenium(II) complexes incorporating pyridine-based ligands have been shown to induce cell cycle arrest in the G0/G1 phase in Sarcoma-180 (S-180) cells. nih.gov This arrest is associated with a decrease in the number of cells entering the S phase, effectively halting cell division. nih.gov

Furthermore, the induction of apoptosis through the intrinsic mitochondrial pathway is a significant mechanism for some related compounds. nih.gov This pathway is often initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death. Studies on other complex molecules have demonstrated that this can involve the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as p53 and Bax. nih.gov While direct evidence for this compound is not yet available, the activities of its analogues suggest that its mechanism of action could involve similar pathways. The exploration of these pathways is crucial for understanding the full therapeutic potential of this class of compounds.

In Vitro and In Silico Biological Evaluation Techniques Applied to this compound Research

A variety of in vitro and in silico techniques are employed to investigate the biological activities of this compound and its derivatives. These methods are essential for determining their cytotoxic effects, identifying their molecular targets, and predicting their interactions with biological systems.

Cell Viability Assays (e.g., MTT)

Cell viability assays are fundamental in the preliminary screening of potential therapeutic compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability. In the context of this compound analogues, MTT assays have been crucial in determining their cytotoxic effects against various cancer cell lines.

For example, a series of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were evaluated for their cytotoxicity against human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MDA-MB-231) cells. nih.gov The results, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), demonstrated varying degrees of cytotoxic activity. One notable analogue, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, exhibited a potent inhibitory effect on MDA-MB-231 cells with an IC50 value of 1.4 µM, which was more potent than the reference drug sorafenib (IC50 = 5.2 µM). nih.gov This compound showed greater selectivity for MDA-MB-231 over HepG2 cells (IC50 = 22.6 µM). nih.gov

Table 1: Cytotoxic Activity of a Selected this compound Analogue

CompoundCell LineIC50 (µM)
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamideMDA-MB-2311.4
HepG222.6
Sorafenib (Reference)MDA-MB-2315.2

Data sourced from a study on novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. nih.gov

Enzyme Assays for Inhibition Studies

Enzyme assays are critical for identifying the specific molecular targets of a compound and quantifying its inhibitory potency. For analogues of this compound, enzyme inhibition assays have been instrumental in elucidating their mechanism of action, particularly in the context of cancer therapy where kinases are common targets.

Research on N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives has included the evaluation of their inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2), a key kinase involved in angiogenesis. nih.gov One of the synthesized compounds, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, demonstrated a slightly higher inhibitory rate on VEGFR2 (5.72% at 20 µM) compared to the initial hit compound (3.76% at 20 µM). nih.gov This suggests that structural modifications can enhance the inhibitory activity against specific enzymes. While the inhibition was modest, it provides a basis for further optimization of this class of compounds as potential kinase inhibitors.

Table 2: VEGFR2 Inhibition by this compound Analogues

CompoundConcentration (µM)VEGFR2 Inhibition Rate (%)
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide205.72
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (Hit Compound)203.76

Data from an in vitro enzyme assay. nih.gov

Molecular Docking and Dynamics for Biological Targets

In silico methods such as molecular docking and molecular dynamics simulations are powerful tools for predicting and analyzing the binding of small molecules to their protein targets. These computational techniques provide valuable insights into the binding modes, affinities, and the key interactions that stabilize the ligand-protein complex, thereby guiding the rational design of more potent and selective inhibitors.

In the study of novel pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives, which share structural similarities with this compound analogues, molecular docking was employed to investigate their binding to protein kinase targets. nih.gov The docking studies revealed that these compounds could suitably fit into the active site of the selected protein (PDB ID: 5IVE), with one of the pyridopyrazolo-triazine compounds exhibiting a high free binding energy of -7.8182 kcal/mol, indicating a strong potential for binding. nih.gov Similarly, for a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, induced-fit docking (IFD) studies against PI3Kα showed that these derivatives could occupy the binding site and interact with key residues. mdpi.com

Although specific molecular docking studies for this compound were not found in the reviewed literature, the application of these techniques to its analogues underscores their importance in modern drug discovery. These computational approaches are invaluable for prioritizing compounds for synthesis and biological testing, ultimately accelerating the development of new therapeutic agents.

Environmental Degradation and Ecotoxicological Considerations of N 6 Chloropyridin 2 Yl Pivalamide

Abiotic Degradation Pathways of N-(6-Chloropyridin-2-yl)pivalamide

Abiotic degradation involves the breakdown of a chemical compound by non-living factors in the environment, primarily through hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, the amide linkage is the most likely site for hydrolysis. Generally, the hydrolysis of amides is a slow process under neutral environmental pH conditions but can be accelerated by the presence of acids or bases. libretexts.orgmasterorganicchemistry.com

The hydrolysis of this compound would likely yield 6-chloropyridin-2-amine and pivalic acid. The rate of this reaction in the environment is expected to be slow, suggesting that hydrolysis may not be a primary degradation pathway unless in specific environmental compartments with significantly acidic or alkaline conditions. libretexts.orgmasterorganicchemistry.com

Table 1: Predicted Hydrolysis Products of this compound

ReactantPredicted Products
This compound6-chloropyridin-2-amine
Pivalic acid

Note: This table is based on general principles of amide hydrolysis due to the lack of specific experimental data for this compound.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. The chloropyridine ring in this compound is susceptible to photolysis. Studies on related compounds, such as 2-chloropyridine (B119429), indicate that photodegradation in aqueous solutions can occur. nih.gov The process can lead to the cleavage of the C-Cl bond and the formation of various intermediate products. nih.gov For instance, the photodegradation of 2-chloropyridine has been shown to produce intermediates like 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid. nih.gov It is plausible that similar degradation products could arise from the photolysis of this compound.

Aqueous photolysis could be a significant degradation route in sunlit surface waters. epa.gov For example, the related pesticide aminopyralid, which also contains a pyridine (B92270) ring, has a reported aqueous photolysis half-life of 0.6 days. epa.gov

Table 2: Potential Photolytic Degradation Intermediates of this compound based on Analogue Studies

Parent CompoundPotential Intermediates (based on 2-chloropyridine degradation)Reference
This compound1H-pyrrole-2-carboxaldehyde nih.gov
6-chloro-2-pyridinecarboxylic acid nih.gov
2,3-dichloropyridine nih.gov
2-pyridinecarbonitrile nih.gov

Note: This table presents potential intermediates based on the photodegradation of 2-chloropyridine and is for illustrative purposes.

Biotic Degradation and Biodegradability Assessment

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms.

Microorganisms play a crucial role in the degradation of many synthetic compounds in the environment. For compounds containing a pyridine ring, microbial degradation often involves hydroxylation and subsequent ring cleavage. nih.govasm.org Bacteria from the genus Arthrobacter, for example, are known to degrade pyridine through a pathway that involves a monooxygenase-catalyzed ring cleavage. nih.govasm.org

For chloropyridinyl compounds like some neonicotinoid insecticides, microbial transformation can lead to dechlorination and the formation of amide products. nih.gov A common metabolite of chloropyridinyl neonicotinoids is 6-chloronicotinic acid, indicating that the pyridine ring can be oxidized while the chlorine atom remains attached. nih.gov It is conceivable that microorganisms could transform this compound through similar pathways, potentially leading to the formation of N-(6-hydroxy-pyridin-2-yl)pivalamide or the cleavage of the pivalamide (B147659) side chain to form 6-chloropyridin-2-amine.

Formation and Fate of Environmental Transformation Products of this compound

The degradation of this compound can lead to the formation of various transformation products (TPs). The identity and fate of these TPs are of significant environmental concern as they can sometimes be more mobile, persistent, or toxic than the parent compound.

Based on the abiotic and biotic degradation pathways discussed, potential TPs of this compound include:

6-chloropyridin-2-amine: Formed via hydrolysis of the amide bond.

Pivalic acid: Also formed via hydrolysis.

6-chloro-2-pyridinecarboxylic acid: A potential product of photolysis and microbial oxidation. nih.gov

Hydroxylated derivatives: Such as N-(6-hydroxy-pyridin-2-yl)pivalamide, formed through microbial action.

The fate of these TPs will vary. Smaller, more polar molecules like pivalic acid are likely to be more mobile in soil and water and may be more readily biodegradable. Chlorinated pyridine derivatives, such as 6-chloropyridin-2-amine and 6-chloro-2-pyridinecarboxylic acid, may exhibit greater persistence and potential for long-range transport. epa.gov Some intermediates formed during the photodegradation of the related compound 2-chloropyridine have been shown to be genotoxic, highlighting the importance of understanding the full degradation pathway. nih.gov

Table 3: Summary of Potential Transformation Products and Their Likely Formation Pathways

Transformation ProductLikely Formation Pathway(s)
6-chloropyridin-2-amineHydrolysis, Microbial degradation
Pivalic acidHydrolysis
6-chloro-2-pyridinecarboxylic acidPhotolysis, Microbial oxidation
N-(6-hydroxy-pyridin-2-yl)pivalamideMicrobial oxidation
1H-pyrrole-2-carboxaldehydePhotolysis

Note: This table summarizes potential transformation products based on known reactions of analogous chemical structures.

Ecotoxicological Implications of this compound and its Metabolites

Due to the absence of research, there are no detailed findings or data tables to present regarding the ecotoxicological implications of this compound or its metabolites. The scientific community has not published studies that would allow for the characterization of its potential to cause adverse effects in non-target species.

Consequently, key ecotoxicological endpoints, which are standard in environmental risk assessments, remain unknown for this compound. These include:

Aquatic Toxicity: There is no information on the acute toxicity (e.g., 96-hour LC50 for fish, 48-hour EC50 for daphnids) or chronic toxicity of this compound to freshwater or marine organisms. Similarly, data on its potential to inhibit the growth of algae are not available.

Terrestrial Toxicity: The effects of this compound on soil-dwelling organisms such as earthworms, springtails, and soil microorganisms have not been investigated.

Avian Toxicity: There are no reported studies on the acute or reproductive toxicity of this compound to birds.

Toxicity of Metabolites: The identities of the environmental degradation products (metabolites) of this compound are not documented in the public domain. Therefore, the ecotoxicological profile of any potential metabolites also remains completely uncharacterized.

Without such fundamental data, it is impossible to conduct a formal environmental risk assessment or to determine if this compound or its transformation products pose a threat to environmental health. Further research is required to fill this significant data gap.

Data Tables

No data from research findings are available to be presented in tabular format.

Future Research Directions and Translational Perspectives for N 6 Chloropyridin 2 Yl Pivalamide

Development of Novel Synthetic Strategies for N-(6-Chloropyridin-2-yl)pivalamide Analogues with Enhanced Properties

The core structure of this compound offers multiple sites for chemical modification, paving the way for the creation of analogue libraries with potentially enhanced properties. Future synthetic efforts are likely to concentrate on systematic variations of both the pyridine (B92270) and pivalamide (B147659) moieties.

Structure-activity relationship (SAR) studies on related compounds, such as 2-chloro-N-(pyridin-2-yl)-benzamide derivatives, have demonstrated that modifications to the heterocyclic and amide components can significantly influence biological activity. researchgate.net For instance, the introduction of different substituents on the pyridine ring or the replacement of the pivaloyl group with other acyl moieties could modulate the compound's electronic and steric properties, thereby affecting its interaction with biological targets.

Novel synthetic routes will be crucial for efficiently generating these analogues. While traditional amidation methods can be employed, modern catalytic approaches, such as those utilizing palladium or other transition metals, could offer more efficient and versatile pathways. google.com The development of one-pot or multicomponent reactions would further streamline the synthesis of a diverse range of analogues, accelerating the drug discovery process.

Table 1: Potential Analogues of this compound for Future Synthesis and Evaluation

Modification SiteProposed ModificationRationale
Pyridine RingSubstitution at positions 3, 4, or 5To explore electronic and steric effects on target binding.
Chlorine AtomReplacement with other halogens (F, Br, I)To modulate lipophilicity and potential halogen bonding interactions.
Pivalamide GroupReplacement with other acyl groups (e.g., benzoyl, acetyl)To investigate the impact of the amide substituent on activity and selectivity.
Amide NitrogenAlkylation or substitutionTo alter the hydrogen bonding capacity and overall conformation.

Advanced Computational Approaches for Rational Drug Design and Mechanism Elucidation

Computational chemistry is poised to play a pivotal role in expediting the exploration of this compound and its analogues. Advanced computational techniques can provide valuable insights into the compound's structure, properties, and potential biological interactions, thereby guiding experimental efforts.

Molecular modeling studies, including quantum chemical calculations and molecular dynamics simulations, can be employed to predict the compound's three-dimensional structure, electronic properties, and conformational dynamics. This information is crucial for understanding its potential binding modes with biological targets. For other pyridine derivatives, in silico studies have been successfully used to predict their binding to various enzymes and receptors. nih.govsigmaaldrich.com

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed as a library of analogues becomes available. These models will help to identify the key structural features that govern the biological activity of this class of compounds, enabling the rational design of more potent and selective molecules. Virtual screening of large compound libraries against potential biological targets could also help in identifying novel therapeutic applications for this compound derivatives.

Expansion of Biological Activity Profiling and Target Discovery for Therapeutic Applications

The therapeutic potential of this compound remains largely unexplored. A comprehensive biological activity profiling is a critical next step to uncover its pharmacological properties and identify potential therapeutic targets.

Given the diverse biological activities reported for other chloropyridine and pivalamide-containing compounds, this compound could be screened against a wide range of biological targets. For example, various substituted pyridines have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. chemuniverse.comnih.gov Therefore, initial screening efforts could focus on these therapeutic areas.

High-throughput screening (HTS) technologies can be utilized to test the compound against large panels of cell lines and enzymes. Once a promising activity is identified, target deconvolution studies will be necessary to pinpoint the specific molecular target responsible for the observed effect. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed for this purpose. The identification of a specific target will be instrumental in elucidating the compound's mechanism of action and guiding its further development as a therapeutic agent.

Addressing Environmental Impact and Sustainable Synthesis of this compound

As with any chemical compound intended for potential widespread use, a thorough assessment of the environmental impact of this compound is essential. Future research should focus on its biodegradability, potential for bioaccumulation, and ecotoxicity. Studies on the environmental fate of related pyridine compounds have shown that they can be persistent in the environment, highlighting the importance of such investigations.

In parallel, the development of sustainable and green synthetic methods for this compound and its analogues is a crucial long-term goal. This involves minimizing the use of hazardous reagents and solvents, reducing energy consumption, and designing processes that generate minimal waste.

The principles of green chemistry can be applied to various aspects of the synthesis. For example, exploring enzymatic catalysis for the amidation step could offer a more environmentally friendly alternative to traditional chemical methods. The use of greener solvents and the development of catalytic cycles that allow for the recycling of catalysts are also important considerations for a sustainable manufacturing process.

Q & A

Q. What are the established synthetic routes for N-(6-Chloropyridin-2-yl)pivalamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or amidation reactions. A common approach is reacting 6-chloropyridin-2-amine with pivaloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include:
  • Temperature : 0–5°C to minimize side reactions.
  • Solvent : Dichloromethane or THF for improved solubility.
  • Stoichiometry : Excess pivaloyl chloride (1.2–1.5 equivalents) to drive the reaction to completion.
    Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity. For scalability, recrystallization in ethanol is recommended .

Table 1 : Comparison of Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents hydrolysis
SolventDCM/THFEnhances solubility
BaseTriethylamineNeutralizes HCl byproduct

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR (CDCl₃): Peaks at δ 8.3–8.5 ppm (pyridine H), δ 1.3 ppm (pivaloyl CH₃).
  • ¹³C NMR : Confirms carbonyl (C=O) at ~175 ppm and pyridine carbons.
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 241.1) validates molecular weight.
  • X-ray Crystallography : Resolves stereoelectronic effects; ORTEP-3 software is used for structural visualization .
  • HPLC : Reverse-phase C18 columns (ACN/water) assess purity (>95%) .

Advanced Research Questions

Q. How does steric hindrance from the pivaloyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bulky pivaloyl group reduces accessibility to the pyridine ring’s 2-position, slowing SNAr reactions. Kinetic studies using UV-Vis spectroscopy show a 40% decrease in reaction rate compared to unsubstituted analogs. Computational modeling (DFT, B3LYP/6-31G*) predicts steric maps, highlighting hindered electrophilic centers .

Q. What mechanistic insights explain unexpected byproducts (e.g., brominated derivatives) during halogenation of this compound?

  • Methodological Answer : Side reactions arise from radical intermediates. For example, NBS/AIBN bromination may produce N-(6-Bromo-2-chloropyridin-3-yl)pivalamide due to radical chain mechanisms. Mitigation strategies:
  • Use radical inhibitors (TEMPO).
  • Monitor reaction progress via TLC/GC-MS.
    Isolated byproducts require structural confirmation via 2D NMR (COSY, HSQC) .

Q. How can computational methods like DFT predict the electronic properties of this compound for catalytic applications?

  • Methodological Answer : DFT calculations (e.g., Gaussian09) model HOMO-LUMO gaps (~4.5 eV) and Fukui indices to identify reactive sites. Electron density maps correlate with experimental IR/Raman spectra. Applications include designing charge-transfer complexes or ligands for transition-metal catalysts .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardization steps:
  • Binding Assays : Use SPR (surface plasmon resonance) to measure affinity (KD).
  • Cellular Uptake : Quantify via LC-MS in HEK293 cells.
  • Meta-Analysis : Compare data across studies using tools like RevMan to adjust for variables (e.g., IC50 normalization) .

Data-Driven Analysis

Table 2 : Key Physicochemical Properties

PropertyValueMethod (Reference)
Molecular Weight240.69 g/molESI-MS
Melting Point142–145°CDSC
LogP (Partition)2.8 ± 0.3Shake-flask/HPLC
Solubility (Water)0.12 mg/mLUV-Vis spectroscopy

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.